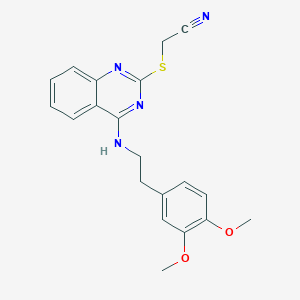

2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile" is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one benzene and one pyrimidine. Quinazoline derivatives are of significant interest in medicinal chemistry due to their biological activities and their role as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .

Synthesis Analysis

The synthesis of quinazoline derivatives can be efficiently carried out using 2-aminobenzonitriles as starting materials. An example of this is the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, which involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of cesium carbonate . This method has been shown to be effective for producing key intermediates for drug synthesis. Another approach for synthesizing quinazoline derivatives is the one-pot reaction of N-(2-cyanophenyl)alkanimidates with 2-lithioacetonitrile, which results in the formation of (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles . This process involves the addition of 2-lithioacetonitrile to the cyano carbon, followed by intramolecular attack and tautomerization.

Molecular Structure Analysis

Quinazoline derivatives typically exhibit a planar molecular structure due to the conjugation of the π-electrons across the two rings. The presence of substituents on the quinazoline core, such as the dimethoxyphenethylamino group and the thioacetonitrile moiety in the compound of interest, can influence the electronic distribution and potentially the biological activity of the molecule. The exact molecular geometry and electronic structure would require further computational or X-ray crystallographic analysis to determine.

Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions due to their reactive sites. The amino group in 2-aminobenzonitriles is a key functional group that allows for further derivatization. The cyano group can act as an electrophile, reacting with nucleophiles such as lithioacetonitrile, as seen in the synthesis of (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles . The thioacetonitrile group in the compound of interest suggests potential for nucleophilic addition reactions or as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives like "2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile" are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-donating groups such as methoxy can increase the electron density on the quinazoline ring, affecting its reactivity. The compound's stability under physiological conditions is also an important consideration for its potential use as a pharmaceutical. However, specific data on the physical and chemical properties of this compound would require empirical studies, which are not detailed in the provided papers .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthetic methodologies to create quinazoline derivatives, which are of significant interest due to their pharmacological properties. For instance, a study detailed the synthesis of (quinazolin-4-ylamino)methyl-phosphonates using microwave irradiation, optimizing conditions to achieve high yields of the compounds, some of which displayed antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012). Another approach involved a dimerization reaction producing 2-amino-9-oxopyrrolo-[2,1-b]quinazoline-1-carbonitriles, showcasing a novel synthetic route for creating quinazoline derivatives (Gütschow & Powers, 2001).

Antiviral and Antitumor Applications

Quinazoline derivatives have been evaluated for their antiviral and antitumor properties. A series of synthesized compounds based on the quinazolin-4(3H)-quinazolinone scaffolds showed significant anticancer activity across various tumor cell lines, indicating the potential of these compounds in cancer therapy (Mohamed et al., 2016).

Development of New Chemical Entities

The synthesis of new chemical entities incorporating the quinazoline moiety has been a focus of research due to their potential therapeutic applications. For example, the synthesis of quinazolinyl chalcone derivatives was optimized, leading to compounds with potential pharmacological activities (Yan et al., 2015). Additionally, new methods for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles have been developed, showcasing the versatility of quinazoline derivatives in medicinal chemistry (Patil et al., 2009).

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known asquinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Mode of Action

Compounds of the quinazolinamine class often interact with their targets through their amine groups .

Biochemical Pathways

Quinazolinamines often affect pathways related to their targets .

Result of Action

The effects would likely be related to the compound’s interaction with its targets and the pathways it affects .

properties

IUPAC Name |

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUWMQFRQHJSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)